![molecular formula C9H10ClNO4S B2582740 methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate CAS No. 1368895-01-5](/img/structure/B2582740.png)
methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate, also known as MCSC, is a chemical compound with the CAS Number: 1368895-01-5 . It has a molecular weight of 263.7 .
Molecular Structure Analysis
The IUPAC name of this compound is methyl 4-(chlorosulfonyl)-2-methylphenylcarbamate . The InChI code is 1S/C9H10ClNO4S/c1-6-5-7 (16 (10,13)14)3-4-8 (6)11-9 (12)15-2/h3-5H,1-2H3, (H,11,12) .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Transformation and Ecotoxicity of Carbamic Pesticides in Water This study investigates the hydrolytic and photolytic degradation of carbamic pesticides, including their ecotoxicity towards aquatic organisms. Although not directly mentioning methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate, this research provides insight into how similar compounds degrade and affect the environment. The findings show that sunlight exposure leads to the breakdown of these pesticides into more toxic compounds, highlighting the environmental risks associated with their use (Iesce et al., 2006).
Analytical Detection Methods
Thin-Layer Chromatographic Detection This study describes a method for detecting carbosulfan, a compound related to methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate, using thin-layer chromatography (TLC). The methodology could be applicable for analyzing and identifying the presence of similar carbamate pesticides in forensic samples, providing a basis for environmental monitoring and safety assessments (Bhatia & Sharma, 2011).
Chemical Synthesis and Applications
Synthesis of N-Protected Allylic Amines from Allyl Ethers A method for synthesizing N-protected allylic amines from allyl ethers using chlorosulfonyl isocyanate (CSI) is presented. This research demonstrates the utility of CSI in generating carbamate derivatives, potentially including methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate. The study explores the reaction mechanisms and conditions, offering insights into the synthetic versatility of carbamates in organic chemistry (Kim et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
methyl N-(4-chlorosulfonyl-2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6-5-7(16(10,13)14)3-4-8(6)11-9(12)15-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLJFRKKFNLYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate | |
CAS RN |
1368895-01-5 |
Source


|
| Record name | methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2582657.png)
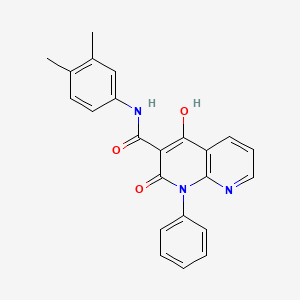
![N-isobutyl-4-isopropyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582661.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)
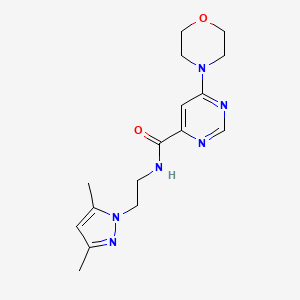
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2582666.png)
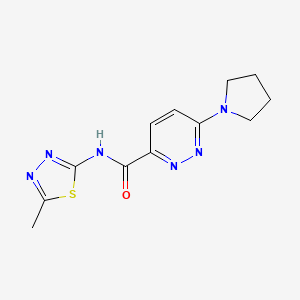

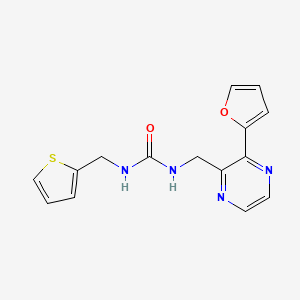
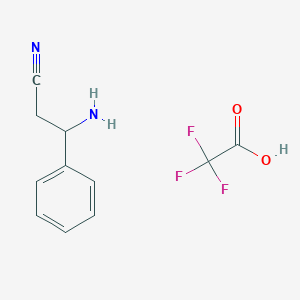
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2582676.png)
![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2582677.png)
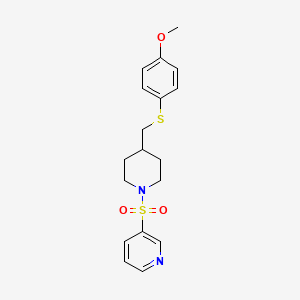
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-ethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2582680.png)